N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Description
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a thiophene-methyl group and a 1,3,5-trimethylpyrazole moiety. Its molecular formula is C₁₅H₁₉N₃OS, with a molecular weight of 297.39 g/mol. The compound’s structure combines heterocyclic aromatic systems (thiophene and pyrazole), which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIZAMQDIHUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Formation of the Pyrazole Derivative: Pyrazole derivatives can be synthesized by reacting hydrazines with 1,3-diketones.
Coupling Reaction: The thiophene and pyrazole derivatives are then coupled through a condensation reaction to form the final product. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to the bioactive nature of thiophene and pyrazole derivatives.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four propanamide derivatives (7c, 7d, 7e, 7f) from the Arab Drug Research Journal (2020) and a Schedule I propanamide analog from the RD修改 report (2017). Key differences lie in substituent groups, molecular weight, and synthesis pathways.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | C₁₅H₁₉N₃OS | 297.39 | Not Available | Thiophene-methyl, 1,3,5-trimethylpyrazole |
| 7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide | C₁₆H₁₇N₅O₂S₂ | 375.47 | 134–136 | Thiazole-methyl, oxadiazole-sulfanyl, 3-methylphenyl |
| 7d: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide | C₁₆H₁₇N₅O₂S₂ | 375.47 | 142–144 | Thiazole-methyl, oxadiazole-sulfanyl, 4-methylphenyl |
| 7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide | C₁₇H₁₉N₅O₂S₂ | 389.50 | 160–162 | Thiazole-methyl, oxadiazole-sulfanyl, 2,4-dimethylphenyl |
| 7f: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide | C₁₇H₁₉N₅O₂S₂ | 389.50 | 176–178 | Thiazole-methyl, oxadiazole-sulfanyl, 2,5-dimethylphenyl |
| N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Schedule I) | C₂₂H₂₆FN₃O | 367.46 | Not Available | Fluorophenyl, piperidine-phenethyl, propanamide (controlled substance) |
Key Observations:
Heterocyclic Substituents :
- The target compound uses thiophene and pyrazole rings, whereas compounds 7c–7f feature thiazole and oxadiazole systems. Thiophene’s electron-rich π-system may enhance binding to aromatic receptors compared to thiazole’s sulfur-nitrogen interplay .
- The Schedule I compound lacks heterocycles but incorporates a piperidine-phenethyl group, which is associated with opioid-like activity .
Molecular Weight and Solubility :
- The target compound (297.39 g/mol) is lighter than 7c–7f (375–389 g/mol) and the Schedule I analog (367.46 g/mol). Lower molecular weight may improve bioavailability, though this depends on substituent polarity.
Synthesis Pathways: Compounds 7c–7f were synthesized via multi-step routes involving oxadiazole formation (CS₂/KOH reflux) and nucleophilic substitution (DMF/LiH) .
Pharmacological Implications :
- The oxadiazole-sulfanyl group in 7c–7f may enhance hydrogen bonding or metal coordination, whereas the target compound’s pyrazole could offer metabolic stability. The Schedule I compound’s piperidine-phenethyl group is linked to central nervous system activity .
Biological Activity
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H20N4OS
- Molecular Weight : 320.42 g/mol
The structure features a thiophene ring attached to a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cells (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects greater than standard chemotherapeutics like cisplatin .
The anticancer activity is primarily attributed to the following mechanisms:
- Induction of Apoptosis : Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
- Inhibition of NF-kB Pathway : Suppression of NF-kB activity which is crucial for cancer cell survival.
- Autophagy Induction : Enhanced autophagic processes through upregulation of beclin-1 and inhibition of mTOR signaling pathways .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of the thiophene ring contributes to the modulation of inflammatory pathways, potentially reducing cytokine release in models of inflammation .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazole derivatives. Certain analogs have shown efficacy against viral replication in cell cultures, suggesting that this compound may possess similar antiviral capabilities .
Data Summary
The following table summarizes key biological activities associated with this compound and its analogs:
| Biological Activity | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 0.25 - 0.50 | |
| Anti-inflammatory | LPS-Stimulated Macrophages | Not specified | |
| Antiviral | Viral Replication Assay | Not specified |
Case Studies
- Breast Cancer Study : A study evaluated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that specific compounds could reduce cell viability significantly compared to controls .
- Inflammatory Response : Research on similar thiophene-containing compounds demonstrated reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
